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Introduction
Cerebellar ataxias are a group of debilitating neurological disorders characterized by a

progressive loss of motor coordination, affecting balance, gait, and speech.[1] A core

pathological feature of many ataxias is the dysfunction and degeneration of Purkinje cells, the

sole output neurons of the cerebellar cortex.[2] The N-methyl-D-aspartate (NMDA) receptors,

particularly those containing GluN2C and GluN2D subunits, are highly expressed in the

cerebellum, with GluN2C being prominent in cerebellar granule cells.[3][4][5] Aberrant

glutamatergic signaling is implicated in the pathophysiology of cerebellar disorders. Therefore,

modulating NMDA receptor activity with subunit-selective compounds presents a targeted

therapeutic strategy.

DQP-1105 is a potent, noncompetitive negative allosteric modulator (NAM) with high selectivity

for NMDA receptors containing GluN2C or GluN2D subunits.[6][7][8][9][10] Its mechanism of

action suggests it could be a valuable pharmacological tool to investigate the role of

GluN2C/2D-mediated neurotransmission in cerebellar circuits and as a potential therapeutic

agent to mitigate excitotoxicity and restore normal neuronal firing patterns in models of

cerebellar ataxia.

These application notes provide a comprehensive overview and detailed protocols for utilizing

DQP-1105 in preclinical research of cerebellar ataxia.
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Mechanism of Action of DQP-1105
DQP-1105 acts as a negative allosteric modulator of NMDA receptors. Its key features include:

Subunit Selectivity: It preferentially inhibits NMDA receptors containing the GluN2C and

GluN2D subunits over those with GluN2A and GluN2B subunits.[6][8]

Noncompetitive Inhibition: Its inhibitory action is not overcome by increasing the

concentration of the agonists glutamate or glycine.[7][9]

Voltage-Independence: Its function is not dependent on the membrane potential.[7][8]

Glutamate-Dependent Action: The affinity of DQP-1105 for the receptor increases once

glutamate is bound, suggesting it stabilizes a non-conducting state of the receptor.[6]

This selective modulation of a specific subset of NMDA receptors, which are abundant in the

cerebellum, allows for targeted intervention in cerebellar circuitry with potentially fewer off-

target effects compared to non-selective NMDA receptor antagonists.

Data Presentation: DQP-1105 Efficacy
The following tables summarize the known in vitro activity of DQP-1105 and provide a template

for presenting hypothetical data from preclinical studies in a cerebellar ataxia model.

Table 1: In Vitro Inhibitory Activity of DQP-1105 on Recombinant NMDA Receptor Subtypes

Receptor Subunit IC₅₀ (μM)
Selectivity vs.
GluN2A/B

Reference

GluN1/GluN2A >100 (estimated) >50-fold [8]

GluN1/GluN2B
>100 (negligible

inhibition)
>50-fold [8]

GluN1/GluN2C 7.0 - [6][10]

| GluN1/GluN2D | 2.7 | - |[6][10] |
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Table 2: Hypothetical Behavioral Data in a Mouse Model of Cerebellar Ataxia (e.g., SCA1

Transgenic Mice)

Treatment
Group

N

Rotarod
Latency to Fall
(seconds) -
Baseline

Rotarod
Latency to Fall
(seconds) -
Post-
Treatment

%
Improvement

Wild-Type +

Vehicle
10 185 ± 15 190 ± 12 2.7%

SCA1 + Vehicle 10 60 ± 8 58 ± 9 -3.3%

SCA1 + DQP-

1105 (10 mg/kg)
10 62 ± 7 85 ± 10* 37.1%

SCA1 + DQP-

1105 (30 mg/kg)
10 59 ± 9 110 ± 11** 86.4%

*p < 0.05, *p < 0.01 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Table 3: Hypothetical Electrophysiological Data from Purkinje Cells in Cerebellar Slices

Treatment Group Parameter Measurement

SCA1 + Vehicle Spontaneous Firing Rate 55 ± 6 Hz

Excitatory Postsynaptic

Current (EPSC) Amplitude
150 ± 20 pA

SCA1 + DQP-1105 (10 µM) Spontaneous Firing Rate 40 ± 5 Hz*

Excitatory Postsynaptic

Current (EPSC) Amplitude
115 ± 15 pA*

p < 0.05 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Table 4: Hypothetical Purkinje Cell Counts from Immunohistochemistry
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Treatment Group Linear Purkinje Cell Density (cells/mm)

Wild-Type + Vehicle 12.5 ± 0.8

SCA1 + Vehicle 7.2 ± 1.1

SCA1 + DQP-1105 (30 mg/kg, chronic) 9.8 ± 0.9*

p < 0.05 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.
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Caption: Signaling pathway of DQP-1105 as a negative allosteric modulator.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1230525?utm_src=pdf-body-img
https://www.benchchem.com/product/b1230525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model & Treatment

Endpoint Assessment

Data Analysis

Select Ataxia Model
(e.g., SCA1 mice)

Administer DQP-1105
(Vehicle, 10, 30 mg/kg)

Behavioral Testing
(Rotarod)

Electrophysiology
(Cerebellar Slices)

Terminal

Statistical Analysis
(ANOVA)

Histology
(Purkinje Cell Count)

Terminal

Conclusion on Efficacy

Click to download full resolution via product page

Caption: Experimental workflow for evaluating DQP-1105 in an ataxia model.
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Caption: Logical relationship of DQP-1105 action in cerebellar ataxia.

Experimental Protocols
Protocol 1: Evaluation of Motor Coordination
(Accelerating Rotarod Test)
This protocol assesses motor coordination, balance, and motor learning in a mouse model of

cerebellar ataxia.[8][9][11]
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A. Materials:

Accelerating Rotarod apparatus (e.g., Ugo Basile, Stoelting)

Mouse model of cerebellar ataxia (e.g., SCA1 transgenic) and wild-type littermates

DQP-1105 solution and vehicle control

Syringes for intraperitoneal (IP) injection

B. Procedure:

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

Training (3 days):

Place mice on the stationary rod.

For 3 consecutive days, train the mice on the rotarod at a constant low speed (e.g., 4

RPM) for 5 minutes.

If a mouse falls, place it back on the rod. This phase habituates the animals to the

apparatus.

Baseline Testing (Day 4):

Place a mouse on the rod and start the acceleration protocol (e.g., 4 to 40 RPM over 5

minutes).

Record the latency to fall (in seconds). The trial ends when the mouse falls onto the

platform below or clings to the rod and completes a full passive rotation.

Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

The average latency of the 3 trials constitutes the baseline score.

Drug Administration:

Administer DQP-1105 (e.g., 10 mg/kg, 30 mg/kg, IP) or vehicle to the treatment groups.
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Testing should occur at the time of predicted peak plasma/brain concentration of the

compound.

Post-Treatment Testing:

At the designated time post-injection (e.g., 30 minutes), repeat the accelerating rotarod

test as described in step 3.

Data Analysis:

Calculate the mean latency to fall for each group.

Compare post-treatment performance to baseline and between groups using appropriate

statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Cerebellar Slice Electrophysiology
This protocol allows for the direct assessment of DQP-1105's effect on Purkinje cell excitability

and synaptic transmission in acute cerebellar slices.[12][13]

A. Materials:

Vibratome

Dissection microscope

Recording chamber and perfusion system

Upright microscope with DIC optics

Patch-clamp amplifier, digitizer, and data acquisition software

Glass micropipettes

Artificial cerebrospinal fluid (ACSF), ice-cold and carbogenated (95% O₂, 5% CO₂)

Internal solution for patch pipettes

DQP-1105
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B. Procedure:

Slice Preparation:

Anesthetize the mouse and perfuse transcardially with ice-cold, carbogenated ACSF.

Rapidly decapitate and dissect the brain, removing the cerebellum.

Prepare 250-300 µm sagittal cerebellar slices using a vibratome in ice-cold ACSF.[14]

Transfer slices to a holding chamber with carbogenated ACSF at 32-34°C for 30 minutes,

then maintain at room temperature.[15]

Recording:

Transfer a slice to the recording chamber and perfuse with carbogenated ACSF at 32-

34°C.

Visualize Purkinje cells using DIC optics.

Establish whole-cell patch-clamp recordings from Purkinje cell somas.

Data Acquisition:

Spontaneous Firing: In current-clamp mode, record the spontaneous firing of Purkinje cells

for a baseline period (e.g., 5 minutes).

Drug Application: Perfuse the slice with ACSF containing DQP-1105 (e.g., 10 µM) and

record changes in the firing rate and pattern.

Synaptic Transmission: In voltage-clamp mode, stimulate parallel or climbing fibers to

evoke excitatory postsynaptic currents (EPSCs). Record baseline EPSCs and then assess

the effect of DQP-1105 perfusion on EPSC amplitude and kinetics.

Data Analysis:

Measure firing frequency, inter-spike interval, and EPSC amplitude.
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Compare parameters before and after drug application using paired statistical tests.

Protocol 3: Immunohistochemical Analysis of Purkinje
Cells
This protocol is for quantifying Purkinje cell number and assessing cerebellar morphology,

typically after chronic treatment studies.[2][16][17]

A. Materials:

Perfusion solutions (Saline, 4% Paraformaldehyde (PFA))

Vibratome or cryostat

Microscope slides

Blocking solution (e.g., Normal Goat Serum in PBS with Triton X-100)

Primary antibody: anti-Calbindin D-28k (a specific marker for Purkinje cells)

Fluorescently-labeled secondary antibody

Mounting medium with DAPI

Fluorescence microscope or confocal microscope

B. Procedure:

Tissue Preparation:

Anesthetize the mouse and perfuse transcardially with saline followed by 4% PFA.

Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for

cryoprotection.

Section the cerebellar vermis into 40 µm sections using a cryostat or vibratome.

Immunostaining:
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Wash sections in PBS.

Incubate in blocking solution for 1-2 hours at room temperature.

Incubate with primary anti-Calbindin antibody overnight at 4°C.

Wash sections in PBS.

Incubate with the appropriate secondary antibody for 2 hours at room temperature.

Wash sections and counterstain nuclei with DAPI.

Imaging and Analysis:

Mount sections onto slides.

Acquire images of cerebellar lobules using a fluorescence microscope.

Quantify the number of Calbindin-positive Purkinje cells. Express data as linear density

(cells per mm of the Purkinje cell layer).

Analyze at least 3-5 sections per animal.

Data Analysis:

Calculate the average linear density for each animal and then for each treatment group.

Compare groups using an appropriate statistical test (e.g., one-way ANOVA).

Conclusion
DQP-1105, with its selective antagonism of GluN2C/2D-containing NMDA receptors,

represents a promising pharmacological tool for dissecting the contribution of these specific

receptor subtypes to the pathophysiology of cerebellar ataxia. The protocols outlined here

provide a framework for a systematic evaluation of DQP-1105's potential therapeutic efficacy,

from behavioral improvement to cellular and synaptic mechanisms. The successful application

of these methods will contribute to a deeper understanding of cerebellar function and may pave

the way for novel therapeutic strategies for ataxia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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